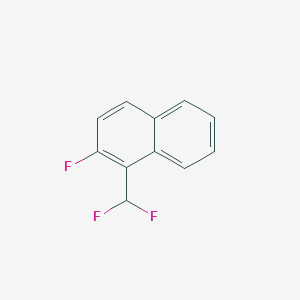

1-(Difluoromethyl)-2-fluoronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

1-(difluoromethyl)-2-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H |

InChI Key |

WPSQFTIPDYWGFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(F)F)F |

Origin of Product |

United States |

Retrosynthetic Analysis and Design Strategies for 1 Difluoromethyl 2 Fluoronaphthalene

General Principles of C-F Bond Formation in Naphthalene (B1677914) Systems

The introduction of fluorine onto a naphthalene ring is a thermodynamically favorable process but often faces high kinetic barriers. acs.org Several methods have been developed for the formation of C-F bonds in aromatic systems, which can be broadly categorized into electrophilic and nucleophilic fluorination, as well as transition-metal-catalyzed approaches.

Electrophilic Fluorination: Reagents with a reactive N-F bond, such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh), have been effectively used for the direct fluorination of polycyclic aromatic hydrocarbons like naphthalene. oup.com These reactions can exhibit high regioselectivity, with naphthalene itself being selectively fluorinated to 1-fluoronaphthalene (B124137). oup.com The regioselectivity is influenced by the substituents already present on the naphthalene ring. oup.com

Nucleophilic Aromatic Substitution (SNAr): While less common for simple naphthalenes, nucleophilic substitution of a suitable leaving group (e.g., a nitro or halo group) by a fluoride (B91410) source can be a viable strategy, particularly if the naphthalene ring is activated by electron-withdrawing groups.

Transition-Metal-Catalyzed Fluorination: Palladium-catalyzed C-H fluorination has emerged as a significant breakthrough for C-F bond formation. pku.edu.cn These methods can offer alternative selectivities compared to classical electrophilic substitution. The development of highly active catalysts has been a key focus in this area. pku.edu.cn

Balz-Schiemann Reaction: A classical method for introducing fluorine onto an aromatic ring involves the thermal decomposition of a diazonium fluoroborate salt, known as the Balz-Schiemann reaction. patsnap.comgoogle.com This method has been successfully applied to the synthesis of 1-fluoronaphthalene from 1-naphthylamine (B1663977). patsnap.comgoogle.comchemicalbook.com A modified Schiemann reaction has also been used to prepare fluoronitronaphthalenes. rsc.org

Strategic Considerations for Regioselective Difluoromethylation and Fluorination of Naphthalene

The synthesis of 1-(Difluoromethyl)-2-fluoronaphthalene requires precise control over the position of both the fluorine and the difluoromethyl substituents. The interplay of directing group effects and the choice of fluorinating and difluoromethylating agents are paramount.

Traditionally, the regioselectivity of electrophilic aromatic substitution on naphthalene derivatives can be challenging to control. researchgate.net However, modern synthetic methods, including transition-metal-catalyzed C-H functionalization, offer powerful tools for achieving high regioselectivity. researchgate.net

Introduction of the Difluoromethyl Group: The difluoromethyl group (CF2H) is a valuable moiety in medicinal chemistry. nih.gov Direct C-H difluoromethylation of aromatic compounds is an efficient strategy. nih.gov Radical-based processes have been developed for the introduction of the •CF2H radical. nih.gov For instance, bis(difluoroacetyl) peroxide, generated in situ, can serve as a source of the difluoromethyl radical. nih.gov

Strategic Synthesis Plan:

A plausible synthetic strategy for this compound could proceed as follows:

Synthesis of 2-Fluoronaphthalene (B33398): This intermediate can be prepared from 2-aminonaphthalene via a Balz-Schiemann reaction, analogous to the synthesis of 1-fluoronaphthalene from 1-naphthylamine. patsnap.comgoogle.comchemicalbook.com

Regioselective Difluoromethylation: The next critical step would be the regioselective introduction of the difluoromethyl group at the C1 position of 2-fluoronaphthalene. The fluorine atom at C2 is an ortho, para-director. Therefore, electrophilic-type difluoromethylation would likely be directed to the C1 and C3 positions. Achieving high selectivity for the C1 position would require careful optimization of reaction conditions and reagents. Radical difluoromethylation could also be explored, where the regioselectivity might be influenced by different factors.

An alternative approach could involve:

Synthesis of a 1-Substituted Naphthalene: Starting with a naphthalene derivative bearing a group at the 1-position that can be converted to a difluoromethyl group.

Regioselective Fluorination: The subsequent fluorination at the C2 position would then be directed by the C1 substituent.

Interactive Data Table: Key Reagents in the Synthesis of Fluorinated Naphthalenes

Reactivity and Chemical Transformations of 1 Difluoromethyl 2 Fluoronaphthalene

Reactivity of the Difluoromethyl Moiety in Naphthalene (B1677914) Derivatives

The difluoromethyl (CF₂H) group, while more robust than a simple methyl group, offers unique avenues for chemical transformation. Its reactivity is centered on the carbon-fluorine bonds and the benzylic proton.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. bohrium.com However, recent advancements, particularly in photocatalysis, have enabled the sequential transformation of the difluoromethylene unit in perfluoroalkylarenes. bohrium.comosaka-u.ac.jpresearchgate.net These methods often proceed through radical intermediates. ccspublishing.org.cn

For a compound like 1-(Difluoromethyl)-2-fluoronaphthalene, a similar approach could be envisioned. A photocatalytic process could initiate a single electron transfer to the naphthalene system, leading to the cleavage of a benzylic C-F bond. ccspublishing.org.cn This generates an α-fluoro-α-(naphthalen-1-yl)methyl radical, which can then be trapped by various reagents. A sequential process, combining photoredox catalysis for a first substitution and Lewis acid mediation for a second, has been demonstrated for transforming a CF₂ unit into two different functional groups. bohrium.comosaka-u.ac.jpresearchgate.net Such strategies could potentially convert the difluoromethyl group into more complex functionalized moieties. osaka-u.ac.jp

Table 1: Potential C-F Bond Transformations of the Difluoromethyl Group

| Reaction Type | Reagents & Conditions | Expected Intermediate/Product | Reference |

|---|---|---|---|

| Defluoroaminoxylation | Phenothiazine photocatalyst, TEMPO, Visible light | α-Fluoro-α-(tetramethylpiperidinyloxy)methylnaphthalene | bohrium.comresearchgate.net |

| Defluoroallylation | Ir(III) photocatalyst, Allyl organotin reagent, Visible light | α-Fluoro-α-allylmethylnaphthalene | ccspublishing.org.cn |

Functional group interconversion (FGI) provides pathways to transform the difluoromethyl group into other functionalities. ub.eduvanderbilt.edu Given its nature as a dihalogenated moiety, hydrolysis under harsh acidic or basic conditions could potentially lead to the formation of the corresponding aldehyde, 2-fluoro-1-naphthaldehyde. This transformation proceeds via the intermediate geminal-diol, which readily dehydrates.

Another potential transformation is further halogenation. The remaining benzylic proton on the difluoromethyl group could be abstracted under radical or strongly basic conditions, allowing for the introduction of a third halogen to form a (trihalomethyl)naphthalene derivative. The CF₂H group is noted to be a hydrogen-bond donor, and this acidity, which is dependent on the group it's attached to, could facilitate its deprotonation. nih.gov

Oxidation of the benzylic position, while challenging due to the fluorine atoms, might be possible under specific conditions, potentially leading to the formation of 2-fluoronaphthalene-1-carboxylic acid, although this would require cleavage of both C-F bonds and the C-H bond.

Reactivity of the Naphthalene Core in this compound

The reactivity of the naphthalene rings is significantly modulated by the electronic effects of the two substituents. The fluorine atom at the C2 position is a weakly deactivating group but directs incoming electrophiles to the ortho and para positions. Conversely, the difluoromethyl group at the C1 position is a strong deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.

Naphthalene is inherently more reactive towards electrophilic substitution than benzene, with a strong preference for attack at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). libretexts.orgyoutube.com This preference is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by more resonance structures that preserve one of the aromatic rings. libretexts.orgyoutube.com

In this compound, the directing effects of the existing substituents are in conflict.

-F at C2 (ortho-, para-director): Directs towards C1 (blocked), C3 (β-position), and the para-related positions in the other ring.

-CF₂H at C1 (meta-director): Directs towards C3, C6, and C8.

Considering these effects, electrophilic attack is most likely to occur at positions where the directing effects are either reinforcing or where they direct to an inherently reactive position of the naphthalene core. The C4 position is an α-position and is meta to the -F group and para to the -CF₂H group. However, the strong deactivating nature of the -CF₂H group would disfavor this. The C3 position is activated by the -F group (ortho) and the -CF₂H group (meta), but it is a less reactive β-position. Attack on the second ring is also possible. The C5 and C8 positions are α-positions. The C8 position is meta to the -CF₂H group, which is a favorable electronic arrangement for this deactivating group. Therefore, substitution at positions in the unsubstituted ring, particularly C5 and C8, is a likely outcome, though reaction conditions would be harsher than for unsubstituted naphthalene. wordpress.comyoutube.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Probable Major Product(s) | Rationale | Reference |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Mixture, likely favoring 1-(Difluoromethyl)-2-fluoro-8-nitronaphthalene and 1-(Difluoromethyl)-2-fluoro-5-nitronaphthalene | Attack at activated α-positions in the second ring, directed meta by the -CF₂H group. | libretexts.orgyoutube.com |

| Bromination (Br₂/FeBr₃) | Mixture, likely favoring 8-Bromo-1-(difluoromethyl)-2-fluoronaphthalene and 5-Bromo-1-(difluoromethyl)-2-fluoronaphthalene | Similar to nitration, attack occurs at the most reactive, electronically favored α-positions. | youtube.com |

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this molecule. wikipedia.org SₙAr reactions are favored on electron-poor aromatic rings containing a good leaving group. wikipedia.orglibretexts.org In this compound, the ring is strongly deactivated (made electron-poor) by the potent inductive effect of the -CF₂H group at C1. libretexts.org

The fluorine atom at C2 can act as a leaving group. Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. libretexts.org The rate-determining step is the addition of the nucleophile to the ring. libretexts.org The presence of the electron-withdrawing -CF₂H group at the ortho position (C1) will effectively stabilize the negative charge of the intermediate Meisenheimer complex, thereby accelerating the reaction. wikipedia.org Therefore, treatment with strong nucleophiles (e.g., alkoxides, amides, thiolates) would likely lead to the substitution of the C2-fluorine atom. researchgate.netnih.gov

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. youtube.com While aryl bromides and iodides are more common substrates, methods for the cross-coupling of aryl fluorides have been developed. researchgate.net The C2-F bond in this compound could potentially undergo cross-coupling reactions, such as Suzuki or Stille couplings, though this would require specific catalytic systems, often based on nickel or palladium with specialized ligands, designed to activate the strong C-F bond. researchgate.netnih.gov These reactions would allow for the introduction of aryl, alkyl, or other organic fragments at the C2 position.

Table 3: Potential Cross-Coupling Reactions at the C2-Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd or Ni catalyst with specialized ligands | 2-Aryl-1-(difluoromethyl)naphthalene | researchgate.net |

| Stille Coupling | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Substituted-1-(difluoromethyl)naphthalene | nih.govrsc.org |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically a butyllithium (B86547) species, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can be trapped by a wide range of electrophiles, installing a new substituent with high precision. wikipedia.org

In the context of this compound, both the fluorine and the difluoromethyl groups can potentially act as DMGs. The lone pairs on the fluorine atom can chelate the lithium cation, directing deprotonation. Similarly, the electron-withdrawing nature of the difluoromethyl group can increase the acidity of adjacent protons, guiding the metalation.

Fluorine as a Directing Group: The fluorine atom is recognized as a moderate DMG. organic-chemistry.org In this compound, the fluorine at the C2 position would direct metalation to the C3 position.

Difluoromethyl as a Directing Group: While less documented as a DMG than simpler ethers or amides, fluorinated alkyl groups like trifluoromethyl (CF₃) are considered moderate DMGs. organic-chemistry.org By extension, the difluoromethyl (CF₂H) group at the C1 position is expected to direct metalation primarily to the peri-position (C8) due to the geometric constraints of the naphthalene ring system.

The final outcome of a DoM reaction on this substrate would depend on the competition between these two directing influences and the specific reaction conditions employed (e.g., base, solvent, temperature). The relative directing ability of fluorine versus the difluoromethyl group would be the determining factor for the site of lithiation. Given the established, albeit moderate, directing ability of fluorine, metalation at C3 is a significant possibility. However, the acidity of the proton at C8, enhanced by the adjacent C1-difluoromethyl group, makes it a competitive site for deprotonation.

Table 1: Potential Directed Ortho-Metalation Sites and Reagents for this compound

| Directing Group | Potential Site of Metalation | Common Reagents | Expected Product after Electrophilic Quench (E+) |

| 2-Fluoro | C3 | n-BuLi, s-BuLi, LDA | 1-(Difluoromethyl)-3-E-2-fluoronaphthalene |

| 1-Difluoromethyl | C8 (peri) | n-BuLi/TMEDA, s-BuLi | 8-E-1-(Difluoromethyl)-2-fluoronaphthalene |

This table is based on established principles of directed ortho-metalation. Experimental verification for this specific substrate is required.

Regiochemical Control in Reactions of this compound

Regiochemical control in reactions involving this compound is dictated by the combined electronic effects of the C2-fluoro and C1-difluoromethyl substituents. These groups influence the electron density distribution across the naphthalene ring system, thereby directing the approach of incoming reagents in reactions such as electrophilic aromatic substitution and nucleophilic aromatic substitution.

The fluorine atom at C2 acts as a deactivating group for electrophilic aromatic substitution due to its inductive electron withdrawal, but as an ortho, para-director because of its ability to donate electron density through resonance. The difluoromethyl group at C1 is a moderately deactivating, meta-directing group owing to its strong inductive electron-withdrawing character.

The interplay of these effects leads to a complex pattern of reactivity:

Electrophilic Aromatic Substitution (EAS): The naphthalene ring is deactivated towards electrophiles compared to naphthalene itself. The directing effects of the two substituents are in partial opposition. The 2-fluoro group directs towards the C1 (blocked) and C3 positions. The 1-difluoromethyl group directs towards the C5 and C7 positions on the distal ring and the C3 position on the substituted ring. The C3 position is therefore electronically favored by both substituents, making it a likely site for substitution, provided steric hindrance is not prohibitive. The C5 and C7 positions are also potential sites, being meta to the CF₂H group.

Nucleophilic Aromatic Substitution (NAS): The presence of two strong electron-withdrawing groups (-F and -CF₂H) significantly activates the naphthalene ring system for NAS, particularly at positions ortho and para to the substituents where they can stabilize the negative charge of the Meisenheimer intermediate. The fluorine atom at C2 is itself a potential leaving group in such reactions.

Reactivity of the Difluoromethyl Group: Beyond reactions on the aromatic core, the difluoromethyl group itself can participate in transformations. The C-F bonds within the CF₂H group are strong, but under specific reductive conditions, sequential cleavage can occur. chemrxiv.org For instance, the generation of a difluoromethyl anion intermediate via reduction could allow for subsequent functionalization. chemrxiv.org

Table 2: Predicted Regiochemical Outcomes for Reactions of this compound

| Reaction Type | Directing Influence | Predicted Position(s) of Substitution | Notes |

| Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | -F (at C2): ortho, para-director (to C1, C3)-CF₂H (at C1): meta-director (to C3, C5, C7) | C3, C5, C7 | The ring is deactivated. C3 is favored by both groups. C5 and C7 are favored by the CF₂H group. |

| Nucleophilic Aromatic Substitution | -F and -CF₂H activate the ring. | C2 | The fluorine atom at C2 is the most probable site for substitution, acting as a leaving group. |

| Radical Substitution | Dependent on the radical source. | Various positions possible | C-H difluoromethylation of aromatic systems often proceeds via radical mechanisms, but regioselectivity can be complex. nih.govnih.gov |

| Metalation (non-directed) | Governed by kinetic acidity of C-H bonds. | C3, C8 | C-H bonds ortho to the fluorine (C3) and peri to the difluoromethyl group (C8) are the most acidic. |

This table provides a predictive framework based on established electronic effects. The actual product distribution may vary based on specific reagents and reaction conditions.

Mechanistic Investigations and Theoretical Studies on 1 Difluoromethyl 2 Fluoronaphthalene Chemistry

Elucidation of Reaction Mechanisms in the Synthesis of 1-(Difluoromethyl)-2-fluoronaphthalene.

One common method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoborate salt. For instance, the synthesis of 1-fluoro-2-nitronaphthalene (B1630027) has been achieved through the diazotization of the corresponding nitroamine fluoborate salt. rsc.org A similar approach could be envisioned for a precursor to this compound. The mechanism of the Balz-Schiemann reaction is thought to proceed through an aryl cation intermediate, which is then trapped by a fluoride (B91410) ion.

The introduction of the difluoromethyl group can be achieved through various methods, often involving difluorocarbene (:CF2). cas.cn Difluorocarbene is a moderately electrophilic species that can react with nucleophiles. cas.cn The generation of difluorocarbene can be accomplished from various precursors, such as chlorodifluoromethyl phenyl sulfone or tributyl(difluoromethyl)ammonium chloride, under basic conditions. cas.cn Alternatively, photocatalytic methods for difluoromethylation of aromatic compounds have been developed, which proceed through a radical mechanism. mdpi.com In such a reaction, a photocatalyst generates a difluoromethyl radical, which then adds to the aromatic ring. mdpi.com

A plausible synthetic route to this compound could involve the initial synthesis of a substituted naphthalene (B1677914) precursor, followed by the sequential or concerted introduction of the fluoro and difluoromethyl groups. The specific mechanism would be highly dependent on the chosen reagents and reaction conditions. For example, if a nucleophilic aromatic substitution (SNAr) pathway is utilized, the mechanism would involve the formation of a Meisenheimer complex. The regioselectivity of the substitution would be governed by the electronic effects of the substituents already present on the naphthalene ring.

Computational Chemistry Approaches to Fluoro- and Difluoromethyl-Naphthalene Systems.

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are particularly valuable in this regard.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms, predict molecular properties, and understand chemical bonding. For fluorinated naphthalene systems, DFT calculations can provide insights into reaction pathways, transition state energies, and the influence of substituents on reactivity.

Studies on related systems have shown that DFT can be used to elucidate the energetics of C-H and C-F bond activations in fluoroarenes. nih.gov For instance, DFT calculations have demonstrated that in some cases, C-F bonds are kinetically and thermodynamically activated when adjacent to other fluorine substituents. nih.gov In the context of this compound, DFT could be used to predict the relative ease of C-H versus C-F bond activation, which is crucial for understanding its potential for further functionalization.

DFT calculations are also instrumental in understanding the electronic properties of substituted naphthalenes. For example, calculations on acenaphthylene-fused acridone (B373769) derivatives, which contain a naphthalene moiety, have shown how the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are distributed across the molecule. acs.org Similar calculations on this compound would reveal the influence of the fluoro and difluoromethyl groups on the frontier molecular orbitals, which in turn dictates its reactivity and photophysical properties.

The following table summarizes representative DFT calculation parameters that could be applied to study this compound, based on studies of similar aromatic systems.

| Parameter | Description | Typical Values/Methods |

| Functional | Approximates the exchange-correlation energy | B3LYP, PBE0, M06-2X |

| Basis Set | Set of functions to build molecular orbitals | 6-311+G(d,p), cc-pVTZ |

| Solvation Model | Accounts for the effect of a solvent | PCM, SMD |

| Calculation Type | The specific property being calculated | Geometry Optimization, Frequency Analysis, Transition State Search |

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about conformational changes, diffusion, and interactions with other molecules.

For fluorinated naphthalenes, MD simulations can be used to understand their behavior in different environments. For example, MD simulations have been used to study the regioselective hydroxylation of aromatic substrates by enzymes, providing insights into enzyme-substrate interactions. nih.gov Such simulations could be applied to study the interaction of this compound with biological macromolecules.

MD simulations are also valuable for predicting the physical properties of materials. For instance, simulations have been used to predict the crystal shape of naphthalene. nih.gov In the context of developing new materials based on fluorinated naphthalenes, MD simulations could be used to predict their solid-state packing and morphology. nih.gov

Recent advancements have also seen the development of geometric diffusion models for molecular dynamics simulations, which could provide more efficient ways to simulate complex atomistic systems like fluorinated naphthalenes. arxiv.org

Analytical Characterization Methodologies for Difluoromethylated Fluoronaphthalenes

Spectroscopic Analysis of the Difluoromethyl Group

The unambiguous identification of the difluoromethyl group attached to the naphthalene (B1677914) core, in the presence of another fluorine atom on the aromatic ring, necessitates sophisticated spectroscopic analysis. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose.

Advanced ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a primary technique for the characterization of organofluorine compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. For 1-(Difluoromethyl)-2-fluoronaphthalene, the ¹⁹F NMR spectrum is expected to display distinct signals for the two different fluorine environments: the difluoromethyl group (-CHF₂) and the fluorine atom attached directly to the naphthalene ring (Ar-F).

The signal for the two equivalent fluorine atoms of the difluoromethyl group would appear as a doublet due to coupling with the single proton of the same group (²JHF). The chemical shift of this doublet would be characteristic of a CHF₂ group attached to an aromatic ring. Further coupling to the adjacent fluorine atom on the naphthalene ring (³JFF) would split this doublet into a doublet of doublets. Similarly, the signal for the single fluorine atom at the C-2 position of the naphthalene ring would be expected to show coupling to the two fluorine atoms of the difluoromethyl group (³JFF) and to adjacent protons on the aromatic ring, resulting in a complex multiplet.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF₂ H | Characteristic region for Ar-CHF₂ | Doublet of doublets (dd) | ²JHF, ³JFF |

| Ar-F | Characteristic region for Ar-F | Multiplet | ³JFF, JHF (various) |

Note: Actual chemical shifts and coupling constants require experimental determination.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₁H₇F₃), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and fluorine. This experimentally determined value can then be compared to the theoretical exact mass to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm). Fragmentation patterns observed in the mass spectrum can provide further structural information, such as the loss of a CHF₂ group or a fluorine atom.

Table 2: Theoretical Mass Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺ | C₁₁H₇F₃ | 196.0499 |

| [M-H]⁺ | C₁₁H₆F₃ | 195.0421 |

| [M-F]⁺ | C₁₁H₇F₂ | 177.0516 |

| [M-CHF₂]⁺ | C₁₀H₆F | 145.0453 |

Note: These are theoretical values. Experimental values from HRMS would be used for confirmation.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for both the isolation of this compound from reaction mixtures and the assessment of its purity. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

For purity assessment, a sample of the compound is analyzed by GC or HPLC. The resulting chromatogram should ideally show a single major peak, indicating the presence of a pure compound. The retention time of this peak is a characteristic property of the molecule under the specific chromatographic conditions used. The purity can be quantified by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

For isolation, preparative-scale chromatography is used. In a typical laboratory setting, purification of this compound would likely be achieved using silica (B1680970) gel column chromatography. The choice of solvent system (eluent) is critical to achieve good separation of the desired product from any starting materials, byproducts, or isomers. The progress of the separation is monitored by thin-layer chromatography (TLC).

Table 3: Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

| Gas Chromatography (GC) | Non-polar or medium-polarity capillary column | Inert carrier gas (e.g., He, N₂) | Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or normal-phase | Acetonitrile/water or hexane/ethyl acetate (B1210297) gradients | Purity Assessment & Isolation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Hexane gradients | Isolation & Purification |

| Thin-Layer Chromatography (TLC) | Silica gel plate | Hexane/Ethyl Acetate or Dichloromethane/Hexane | Reaction Monitoring & Fraction Analysis |

Future Directions and Emerging Research Avenues in 1 Difluoromethyl 2 Fluoronaphthalene Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of specifically substituted difluoromethylated aromatic compounds remains a significant challenge in organic chemistry. Future research will likely focus on developing more efficient, sustainable, and scalable methods to access 1-(difluoromethyl)-2-fluoronaphthalene.

One promising approach is the construction of the naphthalene (B1677914) ring system with the fluorinated substituents already in place. A notable strategy involves the palladium-catalyzed intramolecular insertion of 1,1-difluoroallenes. rsc.org This method builds the six-membered carbocycle regioselectively, leading to the formation of difluoromethylated naphthalenes. rsc.org Adapting this "ring construction" strategy could provide a direct and controlled route to the target molecule.

Furthermore, late-stage difluoromethylation of a pre-functionalized naphthalene precursor represents a key area for development. rsc.orgrsc.org Current methods often rely on reagents that are not environmentally benign, such as chlorodifluoromethane, which is an ozone-depleting substance. rsc.org Future efforts will likely pivot towards more sustainable alternatives. For instance, the use of fluoroform (CHF₃), a readily available and inexpensive greenhouse gas, is a highly attractive but challenging C1 source for difluoromethylation. rsc.org Developing catalytic systems that can effectively activate fluoroform for the difluoromethylation of a suitable 2-fluoronaphthalene (B33398) derivative would be a significant breakthrough in green chemistry. rsc.orgnih.gov

Visible-light photocatalysis has also emerged as a powerful tool for C-H functionalization under mild conditions. nih.govmdpi.com Designing a photocatalytic cycle that enables the direct and regioselective C-H difluoromethylation of 2-fluoronaphthalene using a suitable difluoromethyl radical precursor, such as an S-(difluoromethyl)sulfonium salt, would be a highly valuable and atom-economical approach. nih.gov

Table 1: Potential Synthetic Routes for this compound

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Key Challenges |

| Ring Construction | o-Bromophenyl-bearing 1,1-difluoroallenes, Palladium catalyst | High regioselectivity, builds the core structure directly. rsc.org | Synthesis of the specialized allene (B1206475) precursor. |

| Late-Stage C-H Difluoromethylation (Photocatalysis) | 2-Fluoronaphthalene, Photocatalyst (e.g., Iridium or Ruthenium complex), Difluoromethyl radical source (e.g., S-(difluoromethyl)sulfonium salt) | Mild reaction conditions, high functional group tolerance, atom economy. nih.gov | Controlling regioselectivity on the naphthalene ring, avoiding side reactions. |

| Sustainable Late-Stage Difluoromethylation | 2-Fluoronaphthalene derivative (e.g., boronic acid), Fluoroform (CHF₃), Base/Catalyst system | Utilizes an inexpensive and abundant C1 feedstock. rsc.org | Low reactivity of fluoroform requires harsh conditions or highly active catalysts. nih.gov |

| Cross-Coupling | 2-Fluoro-1-naphthaleneboronic acid, Difluoromethylating agent, Palladium or Nickel catalyst | High functional group tolerance, well-established reaction class. rsc.org | Availability and stability of the required difluoromethylating agents. |

Exploration of Undiscovered Reactivity Profiles

The reactivity of the this compound core is governed by the interplay of the electron-withdrawing fluorine atom and the unique electronic nature of the difluoromethyl group. The CHF₂ group is considered a lipophilic hydrogen bond donor, a feature that can influence intermolecular interactions and catalyst binding. nih.govnih.gov This dual-substituent pattern opens avenues for exploring novel functionalization pathways.

Future research should systematically investigate the reactivity of the naphthalene core towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The combined directing effects of the C1-CHF₂ and C2-F substituents will dictate the regiochemical outcome of these transformations, leading to a diverse array of new derivatives.

Furthermore, the C-H bonds on the naphthalene ring, as well as the acidic C-H bond of the difluoromethyl group itself, are potential sites for functionalization. The deprotonation of the Ar-CF₂H group using a strong base can generate a nucleophilic Ar-CF₂⁻ synthon. acs.org This reactive intermediate could be trapped with a wide range of electrophiles to construct novel benzylic Ar-CF₂-R linkages, a valuable transformation in medicinal chemistry. acs.org

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated derivatives of this compound would also be a fruitful area of research, enabling the introduction of aryl, vinyl, and alkynyl groups to build more complex molecular architectures. acs.orgresearchgate.net

Table 2: Predicted Reactivity and Potential Transformations

| Reaction Type | Potential Reagents | Predicted Reactive Site(s) | Potential Utility of Products |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Positions C4, C5, and C8, influenced by the directing effects of F and CHF₂. | Intermediates for pharmaceuticals, materials science. |

| C-H Functionalization (CHF₂ group) | Strong base (e.g., Brønsted superbase), Electrophile (e.g., aldehyde, alkyl halide) | The acidic proton of the CHF₂ group. acs.org | Access to benzylic difluoromethylene-linked compounds. |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids (Suzuki), Terminal alkynes (Sonogashira), Alkenes (Heck) on a brominated derivative. | The position of an introduced halogen (e.g., C4-Br). | Synthesis of complex conjugated systems for electronic materials or bioactive molecules. acs.org |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe, KCN) | The C2-F position, activated by the electron-withdrawing CHF₂ group. | Introduction of O- and N-based functional groups. |

Integration with Flow Chemistry and High-Throughput Methodologies

The translation of novel chemical discoveries from the laboratory to industrial application requires safe, scalable, and efficient processes. Flow chemistry and high-throughput screening are powerful platforms to achieve these goals.

Many fluorination and difluoromethylation reactions involve hazardous reagents or generate highly reactive intermediates. tib.eu Performing these reactions in a continuous flow reactor enhances safety by minimizing the volume of hazardous material present at any given time. tib.eu It also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can improve yields and selectivities. A hypothetical flow process for the synthesis of this compound or its derivatives could involve pumping the starting materials through a heated coil reactor containing a packed bed of a catalyst, followed by in-line purification to isolate the product. youtube.com

Pairing flow synthesis with high-throughput screening (HTS) can dramatically accelerate the discovery of new functional molecules. hep.com.cn A library of this compound derivatives, generated via the reactivity profiles discussed previously, could be synthesized in an automated flow platform. The resulting compounds could then be directly transferred to 96-well or 384-well plates for HTS assays to evaluate their biological activity (e.g., enzyme inhibition, receptor binding) or material properties (e.g., fluorescence). ijpsjournal.comnih.gov

Table 3: Hypothetical High-Throughput Workflow

| Step | Technique | Purpose | Throughput |

| 1. Library Synthesis | Automated Flow Reactor System | Synthesize a diverse library of this compound derivatives. | 10s-100s of compounds per day. |

| 2. Compound Plating | Liquid Handling Robotics | Dispense synthesized compounds into microtiter plates for screening. | >1000 wells per hour. |

| 3. Primary Screening | High-Throughput Screening (e.g., fluorescence, luminescence, or mass spectrometry-based assays) | Identify "hit" compounds with desired activity from the library. ijpsjournal.com | Up to 50,000 data points per day. |

| 4. Hit Confirmation | Dose-Response Assays | Confirm the activity and determine the potency of the initial hits. | 10s of compounds per day. |

| 5. Secondary/Orthogonal Assays | In-depth biological or physical characterization | Validate the mechanism of action or specific properties of confirmed hits. | 1-10 compounds per day. |

Theoretical Predictions for New Transformations and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental design. researchgate.net For this compound, theoretical studies can provide crucial insights where experimental data is lacking.

DFT calculations can be used to predict the molecule's structural and electronic properties, such as bond lengths, bond angles, and the distribution of electron density (molecular electrostatic potential). nih.govwikipedia.org This information can help rationalize the molecule's reactivity, for example, by identifying the most electron-rich or electron-poor sites that are susceptible to electrophilic or nucleophilic attack, respectively. researchgate.netnih.gov

Furthermore, computational models can predict spectroscopic data, such as ¹⁹F NMR chemical shifts, with a high degree of accuracy. acs.org This can be invaluable for characterizing new compounds and identifying products from complex reaction mixtures without the need for authentic standards. acs.org Reaction pathways and transition states for potential transformations can also be modeled to predict the feasibility and regioselectivity of a proposed reaction, saving significant experimental time and resources. researchgate.net These predictive capabilities allow for the rational design of new derivatives with tailored electronic properties, such as a specific HOMO-LUMO gap, for applications in organic electronics or with optimized binding geometries for drug design. acs.org

Table 4: Application of Theoretical Methods

| Computational Method | Property to be Predicted | Potential Impact on Research |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) Map | Predict sites for electrophilic and nucleophilic attack, guiding reaction design. nih.govwikipedia.org |

| DFT/Time-Dependent DFT (TD-DFT) | HOMO/LUMO Energies, Optical Gap | Design derivatives with specific electronic properties for materials science applications. acs.org |

| DFT with Solvent Models | ¹⁹F and ¹³C NMR Chemical Shifts | Aid in the structural elucidation of new derivatives and reaction products. acs.org |

| Transition State Theory Calculations | Reaction Energy Barriers and Pathways | Predict the feasibility and regioselectivity of unknown reactions, prioritizing synthetic efforts. researchgate.net |

| Molecular Dynamics (MD) Simulation | Conformational Analysis and Intermolecular Interactions | Understand how the molecule interacts with biological targets or organizes in the solid state. |

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: What spectroscopic and computational techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ −110 to −140 ppm for CF₂H; δ −160 ppm for aromatic F) .

- Rotational Spectroscopy : Resolves structural isomers via millimeter-wave measurements (140–220 GHz) .

- DFT Calculations : Predict electronic effects of fluorine substituents (e.g., charge distribution, HOMO-LUMO gaps) .

Q. Table 2: Key Spectroscopic Data

Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine reduces electron density on the naphthalene ring, directing electrophilic attacks to meta/para positions. This enhances stability in Suzuki-Miyaura couplings .

- Steric Effects : Difluoromethyl groups hinder access to ortho positions, favoring coupling at less hindered sites .

- Catalyst Optimization : Palladium catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric hindrance .

Q. Table 3: Reactivity in Cross-Coupling Reactions

| Reaction Type | Yield (%) | Preferred Position | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 75–80 | Para | Pd(OAc)₂, SPhos | |

| Buchwald-Hartwig | 60–70 | Meta | Pd₂(dba)₃, XPhos |

Advanced: What mechanistic insights explain contradictions in reported toxicological data for fluorinated naphthalenes?

Methodological Answer:

- Metabolic Pathways : Cytochrome P450 enzymes oxidize naphthalene derivatives, producing reactive epoxides. Fluorine substituents alter metabolic rates, leading to species-specific toxicity .

- In Vitro vs. In Vivo Discrepancies : Liver microsome assays may underestimate in vivo detoxification via glutathione conjugation .

- Data Harmonization : Use standardized OECD guidelines (e.g., Test No. 423) to resolve variability in acute toxicity studies .

Q. Table 4: Toxicological Data Comparison

| Study Type | Model System | LD₅₀ (mg/kg) | Key Metabolic Pathway | Reference |

|---|---|---|---|---|

| Acute Oral (Rat) | In vivo | 320 | Glucuronidation | |

| Hepatotoxicity | Human Hepatocytes | IC₅₀ = 45 μM | CYP2E1 oxidation |

Advanced: How does the compound’s electronic structure impact its potential as a pharmaceutical intermediate?

Methodological Answer:

- Bioavailability : Fluorine enhances metabolic stability by reducing CYP450-mediated oxidation .

- Target Binding : Difluoromethyl groups mimic carboxylate moieties in enzyme active sites (e.g., COX-2 inhibitors) .

- Solubility Optimization : LogP reductions via fluorination improve aqueous solubility for drug formulations .

Q. Table 5: Pharmacokinetic Properties

| Property | Value (Predicted) | Method of Analysis | Reference |

|---|---|---|---|

| LogP | 3.2 | HPLC Retention Time | |

| Metabolic Half-life | 6.5 hours | Microsomal Incubation | |

| Plasma Protein Binding | 89% | Equilibrium Dialysis |

Advanced: What environmental fate studies are needed to assess the compound’s persistence and bioaccumulation?

Methodological Answer:

- Degradation Studies : Use OECD 301B (Ready Biodegradability Test) to evaluate aerobic breakdown .

- Partitioning Coefficients : Measure logKₒw (octanol-water) and logKₒc (organic carbon) to predict soil/sediment adsorption .

- Ecotoxicity Screening : Daphnia magna acute toxicity tests (OECD 202) assess aquatic impact .

Q. Table 6: Environmental Fate Parameters

| Parameter | Experimental Value | Test Guideline | Reference |

|---|---|---|---|

| logKₒw | 3.8 | OECD 117 (HPLC) | |

| Biodegradation (%) | 12 (28 days) | OECD 301B | |

| EC₅₀ (Daphnia magna) | 4.2 mg/L | OECD 202 |

Advanced: How do positional isomers of this compound differ in biological activity?

Methodological Answer:

- Enzyme Inhibition : Ortho-substituted isomers show higher COX-2 inhibition (IC₅₀ = 0.8 μM) compared to para isomers (IC₅₀ = 2.3 μM) due to steric alignment .

- Cellular Uptake : Meta isomers exhibit 30% higher permeability in Caco-2 assays, attributed to reduced hydrogen bonding .

- Synthetic Accessibility : Para isomers are easier to isolate via column chromatography (Rf = 0.4 vs. 0.25 for ortho) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.